Phenylalanylphenylalanine

Description

Contextualizing H-Phe-Phe-OH within Ultrashort Peptide Self-Assembly Research

H-Phe-Phe-OH, also known as diphenylalanine (FF), is a prominent example of an ultrashort peptide that undergoes self-assembly. This process, where molecules spontaneously arrange into ordered structures through non-covalent interactions, is a fundamental concept in creating novel biomaterials. rsc.orgbeilstein-journals.org The FF motif is particularly significant as it is the core recognition motif of the Alzheimer's β-amyloid polypeptide, the protein fragment associated with Alzheimer's disease. researchgate.netrsc.orgnih.gov Its discovery as the smallest peptide fragment capable of forming these higher-order structures has made it a major building block in the development of functional biological nanomaterials. researchgate.netmedchemexpress.com

The self-assembly of H-Phe-Phe-OH is primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenyl rings. nih.govacs.org These interactions lead to the formation of a variety of well-defined and stable nanostructures. Depending on the experimental conditions, such as the solvent, pH, and temperature, H-Phe-Phe-OH can assemble into nanotubes, nanowires, nanovesicles, and hydrogels. rsc.orgrsc.orgnih.gov

The unique properties of these self-assembled structures have garnered significant scientific interest. For instance, nanotubes formed from H-Phe-Phe-OH exhibit remarkable physical characteristics, including exceptional stiffness and a high Young's modulus, placing them among the most rigid biological materials known. nih.govrsc.org Atomic force microscopy studies have determined their Young's modulus to be approximately 9 GPa, with some reports indicating values as high as 19-27 GPa. nih.govacs.orgnih.gov This rigidity is attributed to the interlocking "zipper-like" arrangement of the aromatic side chains. rsc.org Furthermore, these nanostructures possess unique piezoelectric and optical properties, expanding their potential use in nanoelectronics and biosensing. aip.orgmdpi.comnih.gov

Research has also explored how chemical modifications to the basic H-Phe-Phe-OH structure influence its assembly. Adding protective groups to the N-terminus (the amine end) or C-terminus (the carboxylic acid end) can alter the resulting morphologies. For example, capping the N-terminus with a fluorenylmethoxycarbonyl (Fmoc) group creates Fmoc-Phe-Phe-OH, a molecule known for its ability to form extensive fibrillar networks that result in hydrogels. bath.ac.ukjpt.com Similarly, a tert-butyloxycarbonyl (Boc) group can also modify the self-assembly process, leading to different structures like nanospheres. rsc.orgrsc.org These findings highlight the versatility of the diphenylalanine motif as a programmable building block for nanotechnology. rsc.org

Table 1: Self-Assembled Nanostructures of H-Phe-Phe-OH and Derivatives

| Compound | Conditions | Resulting Nanostructure | Driving Interactions | Reference |

|---|---|---|---|---|

| H-Phe-Phe-OH | Aqueous environment, high dielectric solvents (water, methanol) | Nanotubes, Vesicles | Hydrogen bonding, π-π stacking, Hydrophobic interactions | nih.govbath.ac.uk |

| H-Phe-Phe-OH | Aromatic solvents (toluene, xylene) | Gels | Hydrophobic interactions | bath.ac.uk |

| Fmoc-Phe-Phe-OH | Aqueous solution (pH 7) | Hydrogels composed of fibrillar networks | π-π stacking (from Fmoc group), Hydrogen bonding | bath.ac.ukjpt.com |

| Boc-Phe-Phe-OH | Varied dissolution conditions | Tubular nanostructures, Nanospheres | Noncovalent interactions | rsc.org |

| Cationic FF (H-Phe-Phe-NH₂·HCl) | Aqueous solution | Nanoparticles | Modified electrostatic interactions | dergipark.org.tr |

Historical Perspective on H-Phe-Phe-OH Discoveries in Supramolecular Chemistry

The study of H-Phe-Phe-OH is deeply rooted in the broader field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound together by non-covalent forces. numberanalytics.comrsc.org The conceptual foundations of this field were laid by pioneers like Emil Fischer, with his "lock and key" model in the late 19th century, and later advanced by the work of Jean-Marie Lehn, Donald Cram, and Charles Pedersen on host-guest chemistry, which earned them the 1987 Nobel Prize in Chemistry. numberanalytics.comnumberanalytics.com These early studies established the principles of molecular recognition and self-assembly that are central to understanding H-Phe-Phe-OH. numberanalytics.com

A landmark discovery in the context of ultrashort peptides occurred in 2003 when Ehud Gazit and his colleagues reported the spontaneous self-assembly of the H-Phe-Phe-OH dipeptide into discrete and well-ordered nanotubes. nih.govnih.gov This was a pivotal moment, demonstrating that a molecule far simpler than complex proteins could form highly organized nanostructures. dergipark.org.tr This finding opened a new avenue of research within biomaterials and nanotechnology, focusing on minimalistic peptide building blocks. nih.gov

The discovery built upon the knowledge that the diphenylalanine sequence was a critical component in the aggregation of amyloidogenic proteins related to neurodegenerative diseases. nih.gov However, the ability of this simple dipeptide to form stable, hollow nanotubes on its own was a significant breakthrough. nih.gov Subsequent research confirmed the remarkable mechanical, chemical, and thermal stability of these peptide nanotubes. aip.orgresearchgate.net

This initial discovery spurred a wave of investigations into the precise control of the self-assembly process. Researchers began to systematically study how factors like pH, temperature, peptide concentration, and solvent choice could be manipulated to produce different nanostructures. rsc.orgnih.gov The field has since expanded to include a wide range of chemically modified diphenylalanine derivatives, each designed to yield materials with specific properties for applications in fields like biosensing, tissue engineering, and drug delivery. acs.orgresearchgate.net The journey from the fundamental principles of supramolecular chemistry to the targeted design of H-Phe-Phe-OH-based nanomaterials illustrates a powerful synergy between basic science and applied nanotechnology.

Table 2: Key Research Findings on H-Phe-Phe-OH Properties

| Property | Finding | Significance | Reference |

|---|---|---|---|

| Mechanical Stiffness (Young's Modulus) | Reported as ~9 GPa, and in some cases 19–27 GPa. | Among the stiffest known biological materials, comparable to some metals like aluminum. | nih.govacs.orgnih.gov |

| Piezoelectricity | Exhibits a strong piezoelectric effect, with a strain coefficient (d₃₃) reported up to ~73 pC/N for derivatives. | Potential for use in energy harvesting, sensors, and microelectronics. | acs.orgnih.govnih.gov |

| Thermal Stability | Nanotubes are stable up to 100 °C but lose their ordered structure above 150 °C. | Robustness for various applications under a range of temperatures. | aip.orgresearchgate.net |

| Hydrogel Formation | Derivatives like Fmoc-Phe-Phe-OH are efficient hydrogelators, forming gels at low concentrations. | Applications in tissue engineering and regenerative medicine as scaffolds mimicking the extracellular matrix. | bath.ac.ukjpt.comjpt.com |

| Structural Polymorphism | Can form nanotubes, vesicles, fibrils, and gels depending on environmental triggers (pH, solvent). | Tunable self-assembly allows for the creation of diverse materials from a single molecular motif. | rsc.orgnih.govbath.ac.uk |

Structure

3D Structure

Properties

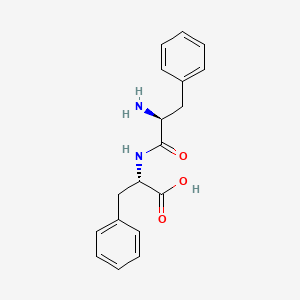

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZIWHRNKRBEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-40-4 | |

| Record name | Phenylalanylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2577-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-N-(3-phenyl-L-alanyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modification of H Phe Phe Oh and Its Derivatives

Methodologies for H-Phe-Phe-OH Synthesis

The formation of the peptide bond between two phenylalanine residues to yield H-Phe-Phe-OH can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. bachem.com

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a widely utilized method for preparing peptides, including H-Phe-Phe-OH, due to its efficiency and amenability to automation. thno.orgontosight.ai The general principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding subsequent amino acids.

A common strategy in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.gov In this method, a preloaded Fmoc-Phe-Wang resin serves as the starting material. The synthesis proceeds through a series of steps:

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound phenylalanine is removed using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ub.edu

Coupling: The next Fmoc-protected phenylalanine (Fmoc-Phe-OH) is activated by a coupling agent and then added to the deprotected resin. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). mdpi.commdpi.com

Cleavage: Once the dipeptide chain is assembled, it is cleaved from the resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. thno.orgnih.gov The crude peptide is then precipitated, filtered, and purified. thno.org

Another approach involves the use of a triazene (B1217601) linker to attach phenylalanine to the resin through its side chain, allowing for the synthesis of various peptides, including cyclic and C-terminally modified versions. nih.gov

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly suitable for the large-scale production of shorter peptides like H-Phe-Phe-OH. bachem.com This method involves carrying out the reactions in a homogenous solution.

A typical solution-phase synthesis of H-Phe-Phe-OH involves the following key steps:

Protection: The amino group of one phenylalanine molecule is protected with a suitable group, such as tert-butyloxycarbonyl (Boc), to create Boc-Phe-OH. mdpi.comnih.gov The carboxylic acid group of the second phenylalanine is often protected as a methyl ester (H-Phe-OMe). nih.gov

Coupling: The protected amino acid (Boc-Phe-OH) and the ester-protected amino acid (H-Phe-OMe) are coupled using a coupling agent like DCC with HOBt. mdpi.comnih.gov This reaction forms the peptide bond, resulting in the protected dipeptide, Boc-Phe-Phe-OMe.

Deprotection: The protecting groups are then removed. The Boc group is typically removed by treatment with an acid like trifluoroacetic acid (TFA). nih.gov The methyl ester is hydrolyzed (saponified) to the free carboxylic acid using a base, such as sodium hydroxide (B78521) (NaOH) in methanol (B129727), followed by acidification. mdpi.com

Design and Synthesis of H-Phe-Phe-OH Analogs

The properties and applications of H-Phe-Phe-OH can be tailored by modifying its terminal groups. These modifications can influence factors like solubility, self-assembly behavior, and biological activity.

Terminal Group Modifications

N-Terminal Amine Modifications (e.g., Ac-, Boc-, Fmoc-, Nap-, Amoc- Conjugation, Heterocycle-based Protecting Groups)

The N-terminal amine of H-Phe-Phe-OH provides a reactive site for various modifications. Protecting groups commonly used in peptide synthesis can be introduced to create stable analogs.

Ac- (Acetyl) and Boc- (tert-Butyloxycarbonyl) Conjugation: Acetylated (Ac-Phe-Phe-OH) and Boc-protected (Boc-Phe-Phe-OH) analogs have been synthesized and studied. nih.gov These are often prepared using standard peptide coupling techniques where the appropriately N-protected phenylalanine is coupled with a C-protected phenylalanine, followed by deprotection of the C-terminus. thieme-connect.defrontiersin.org

Fmoc- (9-fluorenylmethyloxycarbonyl) Conjugation: Fmoc-Phe-Phe-OH is a well-known derivative that can be synthesized in both solid-phase and solution-phase. nih.gov In solution, Fmoc-Phe-OH is coupled with a C-terminally protected phenylalanine, followed by deprotection. nih.govsci-hub.se This derivative is particularly noted for its ability to form hydrogels. bachem.com

Nap- (Naphthyl) and Heterocycle-based Protecting Groups: N-terminal modifications with aromatic and heterocyclic moieties have been explored to enhance properties like hydrogel formation. mdpi.com For instance, N-heteroaromatic derivatives of Phe-Phe-OH have been shown to form hydrogels at low concentrations. mdpi.com

A variety of N-terminal protecting groups can be employed, each with its own characteristics and deprotection conditions.

| N-Terminal Modification | Abbreviation | Synthesis Approach |

| Acetyl | Ac- | Standard peptide coupling with Ac-Phe-OH. thieme-connect.de |

| tert-Butyloxycarbonyl | Boc- | Coupling of Boc-Phe-OH with H-Phe-OMe, followed by saponification. mdpi.comnih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc- | Coupling of Fmoc-Phe-OH with a C-protected phenylalanine, followed by deprotection. nih.govsci-hub.se |

| Naphthyl | Nap- | Coupling of a naphthyl-containing carboxylic acid to the N-terminus. |

| Benzimidazole | N-alkylation with a benzimidazole-containing moiety. mdpi.com | |

| Indole (B1671886) | N-alkylation with an indole-containing moiety. mdpi.com |

C-Terminal Carboxyl Modifications (e.g., Amidation, Esterification)

The C-terminal carboxylic acid of H-Phe-Phe-OH can also be modified to alter its properties.

Amidation: The conversion of the C-terminal carboxylic acid to a primary amide (H-Phe-Phe-NH2) has been shown to be crucial for the biological activity of some dipeptide analogs. researchgate.net This modification can be achieved through standard amidation procedures, often involving the use of an activating agent and an ammonia (B1221849) source or by synthesizing the peptide on an amide-forming resin in SPPS. researchgate.net

Esterification: Esterification of the C-terminus, for example, to form H-Phe-Phe-OMe, is a common strategy in solution-phase synthesis to protect the carboxylic acid during coupling reactions. ontosight.ai These esters can also be the final desired product for certain applications. The synthesis typically involves reacting the dipeptide with an alcohol in the presence of an acid catalyst. nih.gov

Modifications at the C-terminus can significantly impact the molecule's hydrophobicity and hydrogen bonding capabilities, which in turn affects its self-assembly and hydrogelation properties. acs.org

| C-Terminal Modification | Resulting Compound | Synthetic Method |

| Amidation | H-Phe-Phe-NH2 | Solid-phase synthesis on an amide resin or solution-phase amidation. researchgate.net |

| Methyl Esterification | H-Phe-Phe-OMe | Reaction with methanol and an acid catalyst or use of H-Phe-OMe in synthesis. ontosight.ainih.gov |

Fundamental Mechanisms of H Phe Phe Oh Self Assembly

Non-Covalent Driving Forces in Assembly

The self-assembly of H-Phe-Phe-OH is a complex process directed by a combination of non-covalent interactions. rsc.org These forces, while individually weak, act in concert to guide the arrangement of the dipeptide molecules into stable supramolecular structures. rsc.org The primary driving forces include aromatic interactions, hydrogen bonding, hydrophobic effects, electrostatic interactions, and van der Waals forces. researchgate.netrsc.org

Aromatic Interactions (π-π Stacking, CH-π Interactions)

Aromatic interactions, particularly π-π stacking between the phenyl rings of the phenylalanine residues, are a crucial driving force in the self-assembly of H-Phe-Phe-OH. nih.govnih.gov These interactions involve the face-to-face stacking of the aromatic rings, creating what is often referred to as an "aromatic zipper" that contributes significantly to the stability of the resulting nanostructures. acs.org The presence of these aromatic groups is a key factor in the propensity of H-Phe-Phe-OH to form ordered aggregates. mdpi.comnih.gov

Hydrogen Bonding Networks (Intermolecular and Intramolecular)

Hydrogen bonding is a fundamental interaction that provides directionality and stability to the self-assembled structures of H-Phe-Phe-OH. nih.govnottingham.ac.uk The peptide backbone, with its amide (N-H) and carbonyl (C=O) groups, facilitates the formation of extensive intermolecular hydrogen bond networks. vulcanchem.com These hydrogen bonds are critical in the formation of β-sheet-like arrangements, which are common structural motifs in H-Phe-Phe-OH assemblies. rsc.orgmdpi.com

The zwitterionic nature of H-Phe-Phe-OH under certain conditions, with its protonated amino terminus (-NH3+) and deprotonated carboxyl terminus (-COO-), allows for the formation of strong hydrogen bonds between these charged groups. nih.govresearchgate.net These head-to-tail electrostatic interactions, mediated by hydrogen bonds, are instrumental in the one-dimensional propagation of the peptide monomers. nottingham.ac.uknih.gov The formation of these extensive hydrogen bonding networks is a key factor in the creation of robust and stable nanostructures. rsc.org

Hydrophobic Interactions and Desolvation Phenomena

Hydrophobic interactions are a significant driving force for the self-assembly of H-Phe-Phe-OH in aqueous environments. core.ac.ukrsc.org The nonpolar phenyl side chains of the dipeptide are disruptive to the structure of water. core.ac.uk To minimize their contact with water, these hydrophobic groups tend to aggregate, leading to the sequestration of the phenyl rings in the core of the assembled structure. core.ac.uk This process, known as hydrophobic collapse, is energetically favorable as it increases the entropy of the surrounding water molecules. core.ac.uk

The desolvation of the benzyl (B1604629) groups is predicted to contribute a significant negative free energy to the assembly process. core.ac.uk The interplay between hydrophobic forces and other non-covalent interactions dictates the final morphology of the assemblies. For instance, the balance between hydrophobic and dipole-dipole interactions and hydrogen bonds can influence the crystal habit of H-Phe-Phe-OH. core.ac.uk

Electrostatic Interactions (Charge Effects)

Electrostatic interactions, particularly those involving the charged terminal groups of the H-Phe-Phe-OH zwitterion, play a vital role in the self-assembly process. rsc.orgresearchgate.net The attraction between the positively charged amino group (-NH3+) and the negatively charged carboxyl group (-COO-) of adjacent molecules is a key factor in the formation of ordered structures. nih.gov The strength of these interactions can be modulated by the pH of the surrounding environment. rsc.org

At pH values near the isoelectric point of the peptide, the zwitterionic form is predominant, leading to strong electrostatic attractions that facilitate nanotube growth. researchgate.net Changes in pH can alter the charge state of the terminal groups, leading to electrostatic repulsion at high or low pH values where the molecules are predominantly in their anionic or cationic forms, respectively. mdpi.com This can inhibit or alter the self-assembly process, demonstrating the critical role of electrostatic balance. researchgate.net

Influence of Environmental Parameters on Self-Assembly

The self-assembly of H-Phe-Phe-OH is highly sensitive to the surrounding environmental conditions. Parameters such as the choice of solvent, pH, and temperature can significantly influence the kinetics and thermodynamics of the assembly process, leading to a diverse range of morphologies. rsc.orgresearchgate.net

| Environmental Parameter | Effect on H-Phe-Phe-OH Self-Assembly | Resulting Morphologies |

| Solvent | The polarity and hydrogen bonding capacity of the solvent can significantly impact the solubility and self-assembly propensity of the peptide. In aqueous solutions, hydrophobic interactions drive assembly, while in some organic solvents, assembly can be inhibited or lead to different structures. acs.orgacs.org For example, the use of co-solvents like acetonitrile (B52724) can induce structural transitions. unizar.es | Nanotubes, nanofibers, vesicles, spheres, plates, organogels. rsc.orgacs.orgresearchgate.net |

| pH | The pH of the solution determines the ionization state of the N- and C-termini of the peptide, thereby affecting electrostatic interactions. rsc.org Near the isoelectric point, zwitterionic interactions promote assembly. researchgate.net At high pH, deprotonated carboxyl groups can lead to repulsion, while at low pH, protonated amino groups can do the same. mdpi.comacs.org This can influence the morphology and stability of the resulting nanostructures. rsc.org | Nanotubes of varying lengths and shapes (stubby, spindle, slender), ribbons, wires. rsc.orgrsc.org |

| Temperature | Temperature can influence the thermodynamics and kinetics of self-assembly. researchgate.netaip.org In some cases, increasing the temperature can provide the energy needed for molecular rearrangement into more thermodynamically stable crystalline structures. researchgate.net The effect of temperature can also be coupled with other factors, such as solvent composition, to control the final morphology. rsc.org | Microtubes, nanowires, crystalline flakes. researchgate.net |

Table 1: Influence of Environmental Parameters on H-Phe-Phe-OH Self-Assembly

The choice of solvent is a critical factor. In water, the hydrophobic effect is a major driver of assembly, whereas in organic solvents like methanol (B129727), the self-assembling propensity can be significantly weaker due to better solvation of the peptide molecules. acs.orgacs.org The composition of mixed solvents, such as acetonitrile-water mixtures, can be finely tuned to control the resulting morphology, leading to structures ranging from spheres to plates. rsc.org

The pH of the aqueous solution directly impacts the charge of the peptide and, consequently, the electrostatic interactions that govern assembly. rsc.org Coarse-grained molecular dynamics simulations have shown that H-Phe-Phe-OH can form nanotubes of different shapes under acidic, neutral, and basic conditions. rsc.org Experimental studies have confirmed that adjusting the pH can control the aggregation of nanotubes into larger structures like ribbons or wires. rsc.org

Temperature also plays a crucial role. For instance, in certain solvents, H-Phe-Phe-OH can exhibit temperature-induced reversible self-assembly into microtubes, nanowires, or even organogels. researchgate.net An increase in temperature can sometimes trigger a transition from a metastable, kinetically trapped state (like a gel) to a more thermodynamically stable crystalline state. researchgate.net

Ionic Strength Modulations

Co-Assembly Phenomena Involving H-Phe-Phe-OH

Co-assembly, the process of assembling two or more different molecular building blocks into a single, hybrid supramolecular structure, offers a powerful strategy to create novel materials with tailored morphologies and properties. H-Phe-Phe-OH can be co-assembled with various other peptides and their derivatives, particularly those that share structural similarities, such as an aromatic core.

A prominent example is the co-assembly of H-Phe-Phe-OH with its N-terminally Boc-protected analogue, Boc-Phe-Phe-OH . While H-Phe-Phe-OH alone typically forms nanotubes in aqueous solution and Boc-Phe-Phe-OH forms spheres or fibers, their co-assembly leads to unique, hybrid morphologies. nih.gov When blended in specific ratios, they form structures described as "biomolecular necklaces," where large spherical micro-assemblies (characteristic of Boc-Phe-Phe-OH) appear to be threaded onto elongated, fiber-like assemblies. nih.gov This demonstrates that the two components integrate into a composite structure rather than simply phase-separating.

Similarly, co-assembly has been demonstrated between H-Phe-Phe-OH and Fmoc-Phe-Phe-OH . Within the three-dimensional hydrogel network formed by Fmoc-Phe-Phe-OH, the co-assembly with H-Phe-Phe-OH results in the formation of branched, microcrystalline aggregates with an unusual curvature. nih.govnih.gov This morphology is distinct from the linear, needle-like crystals that H-Phe-Phe-OH forms when it crystallizes from a simple aqueous solution. Molecular dynamics simulations and experimental evidence suggest that interactions between the Fmoc group of one molecule and the phenyl group of the other are crucial for creating these branched structures. nih.gov

The co-assembly can also involve peptides with different functionalities. For instance, co-assembly of Fmoc-Phe-Phe with Fmoc-peptides containing charged residues like Lysine (K) or Aspartic acid (D) can significantly alter the rheological properties and fiber morphology of the resulting hydrogel. researchgate.net This approach allows for the fine-tuning of the material's mechanical strength and surface chemistry.

Table 6: Examples of H-Phe-Phe-OH Co-Assembly Systems

| Co-assembling Partner | Resulting Morphology/Property | Reference |

| Boc-Phe-Phe-OH | "Biomolecular necklaces" (spheres threaded on fibers) | nih.gov |

| Fmoc-Phe-Phe-OH | Branched, curved microcrystalline aggregates within a hydrogel | nih.govnih.gov |

| Fmoc-Diglycine (Fmoc-GG) | Hydrogels with higher elastic moduli | researchgate.net |

| Fmoc-Lysine (Fmoc-K) | Significant changes in rheological properties and fiber morphology | researchgate.net |

| Polydopamine Spheres | Tubular structures decorated with magnetic nanoparticles | mdpi.com |

Co-assembly with Non-Peptidic Functional Molecules

The inherent self-assembly properties of the diphenylalanine (H-Phe-Phe-OH or FF) dipeptide can be expanded to create complex, functional materials through co-assembly with non-peptidic molecules. This strategy allows for the integration of new functionalities into the peptide-based nanostructures, modulating their morphology and enhancing their physicochemical properties. cqu.edu.cnnih.gov The process relies on a balance of non-covalent intermolecular forces between the dipeptide and the functional molecule, including electrostatic interactions, hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govbeilstein-journals.org By carefully selecting the non-peptidic component, it is possible to fabricate novel hybrid materials with tailored characteristics for applications in fields like photocatalysis, energy storage, and nanotechnology. cqu.edu.cnresearchgate.netrsc.org

The primary driving forces in these co-assembly systems are crucial for determining the final architecture of the supramolecular structure. nih.govrsc.org Electrostatic attraction between oppositely charged species is a powerful tool; for instance, the positively charged H-Phe-Phe-OH can interact with negatively charged molecules like sulfonated porphyrins. researchgate.netrsc.org This interaction is a key driver in the formation of core-shell nanostructures. rsc.org Hydrophobic interactions also play a significant role, particularly in aqueous environments, where they drive the aggregation of non-polar moieties to form a stable core. beilstein-journals.orgrsc.org Furthermore, the aromatic phenyl rings of H-Phe-Phe-OH facilitate π-π stacking, which is a dominant force in the self-assembly and co-assembly of peptides containing aromatic groups, contributing to the stability and order of the final assemblies. nih.govnih.gov Hydrogen bonding, a strong intermolecular force, further stabilizes the co-assembled structures. nih.govrsc.org

A notable example of this mechanism is the co-assembly of H-Phe-Phe-OH with porphyrin derivatives. researchgate.netrsc.org Theoretical and experimental studies have shown that cationic diphenylalanine (FF+) can co-assemble with negatively charged porphyrins such as tetrakis(4-sulfonatophenyl)porphine (B12322821) (TPPS). researchgate.netrsc.org The process is initiated by electrostatic interactions that lead to the formation of ordered porphyrin J-aggregates, which are then stabilized by hydrophobic interactions between the dipeptide and the porphyrin. researchgate.netrsc.org This results in the formation of hierarchical structures like core-shell nanorods or porous microspheres, where the porphyrin aggregates form the core and the dipeptide forms the shell. researchgate.netrsc.org These hybrid structures exhibit properties useful for creating artificial light-harvesting systems. rsc.org

Co-assembly has also been successfully demonstrated with other functional molecules to enhance material properties. Research has shown that co-assembly with bipyridine derivatives can produce a variety of nanostructures and multi-responsive supramolecular hydrogels. cqu.edu.cn In another study, the co-assembly of acetylated glutamate (B1630785) with amino acid-based crystals induced a transformation in the molecular stacking from a coplanar to a herringbone arrangement. cqu.edu.cn This structural change led to significantly improved physicochemical properties, including fluorescence, thermal stability, mechanical strength, and conductivity. cqu.edu.cn Furthermore, hybrid nanowires created from H-Phe-Phe-OH and Co3O4 have shown enhanced specific capacity when used as electrodes for Li-ion batteries, demonstrating the potential of co-assembly in energy storage applications. rsc.org The incorporation of photosensitizers like Chlorin e6 (Ce6) through hydrophobic and π-π interactions has also been achieved, creating co-assembled nanoparticles with potential for biomedical use. beilstein-journals.org

The following table summarizes key research findings on the co-assembly of H-Phe-Phe-OH with various non-peptidic functional molecules.

| H-Phe-Phe-OH Derivative | Non-Peptidic Co-assembler | Primary Driving Forces | Resulting Nanostructure | Enhanced Property/Application | Reference(s) |

| Cationic Diphenylalanine (FF+) | Tetrakis(4-sulfonatophenyl)porphyrin (H₂TPPS²⁻) | Electrostatic attraction, Hydrophobic interactions | Core-shell nanorods, Microspheres | Light-harvesting systems | researchgate.netrsc.org |

| N-terminally modified FF (ZFF, BocFF, AcFF) | Bipyridine derivatives | Hydrogen bonding | Diversified nanostructures, Supramolecular hydrogels | Multi-responsive materials | cqu.edu.cnnih.gov |

| H-Phe-Phe-OH | Cobalt(II,III) oxide (Co₃O₄) | Not specified | Hybrid nanowires | Enhanced electrochemical specific capacity | rsc.org |

| Acetylated Amino Acids | Bipyridine derivatives | Co-assembly strategy | Eutectic crystals with herringbone stacking | Enhanced fluorescence, thermal stability, conductivity, piezoelectricity | cqu.edu.cn |

| Cationic Diphenylalanine (CDP) | Chlorin e6 (Ce6) | Hydrophobic interactions, π-π interactions | Nanoparticles | Photosensitizer delivery | beilstein-journals.org |

Structural Characterization of H Phe Phe Oh Self Assembled Architectures

Morphological Diversity of Assemblies

The self-assembly of H-Phe-Phe-OH and its derivatives gives rise to a rich variety of nanostructures, each with unique structural characteristics. These assemblies range from one-dimensional tubes and fibrils to two-dimensional plates and three-dimensional hydrogels and vertically aligned arrays. rsc.orgrsc.org

H-Phe-Phe-OH readily self-assembles into hollow nanotubes and microtubes in aqueous solutions. nih.govresearchgate.net These tubular structures are mechanically robust and possess high thermal and chemical stability. aip.orgnih.gov The formation of these tubes is thought to occur through the closure of an extended, pleated β-sheet-like structure stabilized by hydrogen bonds and aromatic stacking interactions. researchgate.net The dimensions of these tubes can be influenced by factors such as peptide concentration and the solvent used for dissolution and assembly. nih.govrsc.org For instance, the use of different solvents like toluene, ethanol, and acetic acid can influence the kinetics of nanotube growth. nih.govrsc.org Studies have shown that individual nanotubes and vesicles can stack together to form well-defined microtubes. nih.gov The crystallographic structure of these nanotubes reveals a hexagonal packing with hydrophilic inner channels containing water molecules. rsc.org

Table 1: Conditions for H-Phe-Phe-OH Nanotube/Microtube Formation

| Condition | Resulting Structure | Reference(s) |

|---|---|---|

| Dissolution in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) followed by dilution in water | Hollow tubular structures | nih.govnih.gov |

| Aqueous solution | Nanotubes | researchgate.net |

| Varying concentrations of H-Phe-Phe-NH2 | Reversible transition from nanotubes to vesicles | rsc.org |

| Sonication in water followed by dilution in metal cation solutions | Individual nanotubes stacking to form microtubes | nih.gov |

Spherical assemblies, including vesicles and nanospheres, are another common morphology observed in the self-assembly of H-Phe-Phe-OH and its derivatives. rsc.orgrsc.org These structures can be formed under various conditions, such as by altering the peptide concentration or introducing specific ions. For example, at lower concentrations, H-Phe-Phe-NH2 can form vesicle-like structures. rsc.org Furthermore, the presence of metal cations like Mg²⁺ can promote the formation of vesicle- and ellipse-like morphologies. nih.gov Coarse-grained molecular dynamics simulations have shown that FF dipeptides can spontaneously assemble into spherical vesicles, and the assembly pathway is concentration-dependent. capes.gov.bracs.org At low concentrations, the formation involves the fusion of smaller vesicles and bilayers. capes.gov.bracs.org

Table 2: Formation of Spherical Assemblies from Phenylalanine Peptides

| Peptide/Condition | Resulting Structure | Key Findings | Reference(s) |

|---|---|---|---|

| H-Phe-Phe-NH2 (at lower concentrations) | Vesicle-like structures | Concentration-dependent morphological transition. | rsc.org |

| H-Phe-Phe-OH in the presence of Mg²⁺ | Vesicle- and ellipse-like morphologies | Metal cations can direct self-assembly. | nih.gov |

| Boc-Phe-Phe-OH in ethanol | Spherical assemblies | Solvent plays a crucial role in determining morphology. | nih.gov |

| H-Phe(4-azido)-Phe(4-azido)-OH | Porous spherical structures | Introduction of functional groups can lead to novel morphologies. | researchgate.net |

Fibrillar nanostructures are a hallmark of amyloid-forming peptides, and H-Phe-Phe-OH and other aromatic peptides are no exception. nih.gov These peptides can form a variety of elongated structures, including fibrils, ribbons, rods, and twisted nanosheets. nih.gov For instance, single aromatic amino acids like phenylalanine can self-assemble into ordered fibrillar structures. beilstein-journals.org The introduction of protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, on H-Phe-Phe-OH leads to the formation of extended fibrillar networks that can entangle to form hydrogels. mdpi.comresearchgate.net The morphology of these fibrillar assemblies can be tuned by changing the solvent system. nih.gov

Table 3: Fibrillar Structures from Phenylalanine-based Peptides

| Peptide | Solvent/Condition | Resulting Structure | Reference(s) |

|---|---|---|---|

| H-Phe-OH | Varies | Fibrils, ribbons, rods, twisted nanosheets | nih.gov |

| Fmoc-Phe-Phe-OH | Water/DMSO | Fibrillar networks | mdpi.comosti.gov |

| Hyp-Phe-Phe | - | Fibrillar morphology | researchgate.net |

| Pro-Phe-Phe stereoisomers | Phosphate buffer | Nanoparticles, nanotapes, or fibrils | nih.gov |

The self-assembly of certain H-Phe-Phe-OH derivatives, particularly Fmoc-Phe-Phe-OH, can lead to the formation of hydrogels. rsc.orgmdpi.com These hydrogels are composed of a three-dimensional network of entangled self-assembled nanofibers that immobilize a large amount of water. nih.govmdpi.com The gelation process can be triggered by a change in pH or by a solvent switch, for example, by adding water to a solution of the peptide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). osti.govacs.org The mechanical properties of these hydrogels can be tuned by varying the peptide concentration and the water content. osti.gov Furthermore, organogels can be formed from H-Phe-Phe-OH in solvents like chloroform (B151607) or aromatic solvents. researchgate.net

Table 4: Gel Formation by Phenylalanine Dipeptide Derivatives

| Peptide | Gelation Trigger | Gel Type | Key Properties | Reference(s) |

|---|---|---|---|---|

| Fmoc-Phe-Phe-OH | pH switch or solvent switch (water/DMSO) | Hydrogel | Composed of fibrillar networks; tunable mechanical properties. | mdpi.comosti.govacs.org |

| H-Phe-Phe-OH | Chloroform or aromatic solvents | Organogel | Forms in low dielectric solvents. | researchgate.net |

| Fmoc-Phe-Phe-OH | Acetone/water | Hydrogel | Gels are meta-stable. | rsc.org |

Two-dimensional plate-like nanostructures can also be formed from the self-assembly of phenylalanine-containing peptides. For instance, the tetrapeptide H-Phe-Phe-Phe-Phe-OH has been shown to form nanoplates. rsc.org Similarly, a peptide composed of two diphenylalanine units connected by a succinic acid linker self-assembles into rectangular plates. rsc.org The formation of these 2D structures is influenced by the lateral assembly of the peptide molecules, which is facilitated by the interdigitation of the phenyl rings. rsc.org

A particularly interesting and highly ordered architecture that can be achieved with H-Phe-Phe-OH and related peptides is the formation of vertically aligned bionanostructures. acs.orgfigshare.com These structures, sometimes referred to as "nano-forests," can be fabricated using physical vapor deposition (PVD). rsc.orgacs.org In this technique, the peptide is heated and vaporized, and then allowed to deposit and self-assemble on a substrate. rsc.org Studies have shown that H-Phe-Phe-OH, Boc-Phe-Phe-OH, and H-Phe-Phe-Phe-Phe-OH can all form these vertically aligned, highly ordered 3-D structures. acs.orgfigshare.com The formation of these 3-D morphologies is thought to be driven primarily by hydrogen bonding interactions. acs.orgfigshare.com

Creation of Plates and Nanoplates

Advanced Spectroscopic and Scattering Techniques

A suite of sophisticated analytical methods is utilized to probe the hierarchical organization of H-Phe-Phe-OH assemblies, from the molecular level to the macroscopic gel network. These techniques provide critical insights into the secondary structure, morphology, and dynamics of the self-assembly process.

Small-Angle Neutron Scattering (SANS) is a powerful, non-invasive technique for investigating the structure of materials on a nanometer to micrometer scale. It is particularly well-suited for studying the three-dimensional network of hydrogels in their native, solution state, avoiding potential artifacts from drying that can affect microscopy techniques. ansto.comnih.gov

In the context of H-Phe-Phe-OH hydrogels, SANS provides valuable information about the size, shape, and aggregation of the self-assembled nanofibers that form the gel network. nih.gov By analyzing the scattering patterns, researchers can deduce the dimensions of the primary fibers. rsc.org For instance, studies on N-functionalized dipeptide gels have utilized SANS to understand the underlying fibrous networks. nih.gov

Furthermore, SANS can be used to follow the kinetics of gel formation. Time-resolved SANS experiments can track the evolution of scattering patterns as the gel network forms, offering insights into the assembly mechanism. ansto.comresearchgate.net For example, in studies of capped diphenylalanine peptides, SANS revealed that the choice of the N-terminal capping group influences the presence of pre-assembled structures and the subsequent self-assembly pathway. nih.govneu.edu Specifically, a hydrophobic carbazole (B46965) cap led to the rapid formation of a network of strongly associated fibers, while a more hydrophilic indole (B1671886) cap resulted in smaller, less-defined fibers. ansto.com

The table below summarizes findings from SANS studies on diphenylalanine-based hydrogels.

| System | Key Finding from SANS | Reference |

| Indole-diphenylalanine | Forms smaller, less-defined fibers over time. | ansto.com |

| Carbazole-diphenylalanine | Forms a network of strongly associated fibers almost immediately. | ansto.com |

| Fmoc-diphenylalanine | Primary fiber dimensions are similar regardless of the solvent used for gelation, but the overall network structure is solvent-dependent. | rsc.org |

| N-functionalized dipeptides | Provides information on the underlying fiber network without drying artifacts. | nih.gov |

Circular Dichroism (CD) spectroscopy is an essential tool for determining the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

For H-Phe-Phe-OH assemblies, CD spectra have been instrumental in confirming the presence of ordered secondary structures. The nanotubes have been shown to maintain their secondary structure at temperatures up to 90°C. nih.govacs.org The spectra often exhibit characteristic signals that can be attributed to specific conformations, such as α-helices or β-sheets, as well as the arrangement of aromatic side chains. researchgate.net For instance, in Fmoc-FF hydrogels, a positive signal around 195 nm and a negative signal at 206 nm are associated with π→π* transitions in α-helical structures, while a band around 230 nm, attributed to n-π* transitions, suggests a super-helical arrangement of the phenylalanine residues. researchgate.net

CD spectroscopy can also be used to monitor the stability of these structures under various conditions. Studies have shown that H-Phe-Phe-OH nanotubes retain their secondary structure even after treatment at temperatures above the boiling point of water. nih.govacs.org In another application, the chirality of diphenylalanine nanotubes was shown to direct the asymmetric organization of gold nanoparticles on their surface, a phenomenon confirmed by the mirror-image relationship in their CD spectra. nih.govresearchgate.net

The following table presents typical CD spectral features observed in diphenylalanine assemblies and their interpretations.

| Wavelength (nm) | Interpretation | Reference |

| ~195 (Positive) | π→π* transition, often associated with α-helical structures. | researchgate.net |

| ~206 (Negative) | π→π* transition, often associated with α-helical structures. | researchgate.net |

| ~230 | n-π* transition, indicative of a super-helical arrangement of phenylalanine residues. | researchgate.net |

| 270-280 | Broad band suggesting a helical orientation of fluorenyl moieties in Fmoc-FF. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. weebly.comomicsonline.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural elucidation of organic molecules, including peptides like H-Phe-Phe-OH. weebly.comemerypharma.com 1D ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon framework. emerypharma.com For more complex structures where 1D spectra can be overcrowded, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between atoms. weebly.comomicsonline.org

In the context of H-Phe-Phe-OH self-assembly, NMR can confirm that no covalent bonds are formed between the peptide monomers during the process. nih.gov Solid-state NMR has been particularly useful for characterizing the structure of self-assembled dipeptides in their aggregated, insoluble state. mdpi.comresearchgate.net For example, ¹³C and ¹⁵N solid-state NMR spectra of self-assembled Ile-Phe-OH provided well-resolved signals that were in good agreement with crystal structures, confirming the molecular arrangement within the nanofibers. mdpi.comresearchgate.net The ¹⁵N chemical shifts are sensitive to hydrogen bonding, providing direct evidence for the intermolecular interactions that drive self-assembly. mdpi.com

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org This method is highly effective for studying the kinetics of gelation and for detecting the presence of intermediate oligomeric species during the self-assembly process. researchgate.netnih.gov

By measuring the diffusion coefficients of the peptide molecules over time, DOSY can monitor the transition from monomers to larger aggregates and eventually to the gel state. This has been successfully applied to investigate the gelation kinetics of Fmoc-Phe-Phe, revealing that the process is associated with a first-order phase transition involving nucleation and growth. A key advantage of DOSY is its ability to characterize the size of protein oligomers and aggregates in solution. nih.govspringernature.com Recently, a DOSY technique was developed to detect intermediate oligomers of diphenylalanine as it self-assembles into nanotubes, which was achieved through the rapid characterization of the translational diffusion of the molecules. researchgate.net

The table below illustrates the application of DOSY in studying peptide self-assembly.

| System | DOSY Application | Key Finding | Reference |

| Fmoc-Phe-Phe | Investigating gelation kinetics. | Gelation is a first-order phase transition involving nucleation and growth. | |

| Diphenylalanine | Detection of intermediate oligomers. | Successfully detected transient oligomeric species during nanotube formation. | researchgate.net |

| Protein Mixtures | Size determination of oligomers/aggregates. | Can estimate the hydrodynamic volumes of different protein components in a mixture. | nih.gov |

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a surface-sensitive technique used to obtain the infrared spectrum of a sample. It is particularly useful for studying hydrogels and biological samples in their native, hydrated state. rsc.org

In the study of H-Phe-Phe-OH self-assemblies, ATR-IR is used to probe the secondary structure by analyzing the amide I band (1600-1700 cm⁻¹), which is sensitive to the peptide backbone conformation. rsc.org Deconvolution of the amide I band can reveal the presence of different secondary structural elements such as α-helices, β-sheets, and random coils. rsc.org For example, in the co-assembly of Boc-Phe-Phe-OH and NH₂-Phe-Phe-OH, FT-IR analysis showed that the tubular structures formed by NH₂-Phe-Phe-OH had distinctive peaks at 1613 cm⁻¹ and 1682 cm⁻¹, while the spherical assemblies of Boc-Phe-Phe-OH showed a single peak at 1657 cm⁻¹, indicative of an α-helix conformation. nih.gov

ATR-IR can also be used to monitor changes in the secondary structure upon interaction with other molecules or in response to external stimuli. chemrxiv.orgchemrxiv.org For instance, time-dependent ATR-IR studies have been employed to follow the disassembly of a hydrogel network, correlating the changes in the IR spectrum with the loss of mechanical strength. rsc.org

The following table summarizes the characteristic Amide I band positions from ATR-IR and their structural assignments for diphenylalanine-based assemblies.

| Wavenumber (cm⁻¹) | Structural Assignment | Reference |

| 1613 | Amide I peak in tubular structures. | nih.gov |

| 1657 | α-helix conformation in spherical assemblies. | nih.gov |

| 1682 | Amide I peak in tubular structures. | nih.gov |

| ~2100 | N₃ stretch of an azide (B81097) group in a functionalized peptide. | rsc.org |

1D and 2D NMR for Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for characterizing the local microenvironment within materials. rsc.org In the context of H-Phe-Phe-OH assemblies, EPR can provide detailed information about the structure, particularly when paramagnetic spin probes are introduced into the system. rsc.org

EPR spectroscopy is adept at exploring the adsorption sites and interactions within porous nanostructures. rsc.org Studies on diphenylalanine nanotubes have utilized ESR analysis to probe their structural characteristics. ua.pt The technique can monitor the local framework structure, offering insights into the arrangement of the peptide molecules on a microscopic scale. rsc.org By introducing spin probes, such as transition metal ions or organic radicals, it is possible to study host-guest interactions and the dynamics of the self-assembly process. rsc.org

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Structural Integrity

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a material. eag.comcarleton.edu The method involves bombarding a sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the top one to two nanometers of the surface. eag.com These ejected ions are then analyzed based on their mass-to-charge ratio, providing a detailed mass spectrum of the surface species. carleton.edu

A key advantage of TOF-SIMS, also known as static SIMS, is that it does not significantly damage the sample surface during analysis. eag.com This makes it an ideal tool for verifying the molecular integrity of fragile biomolecular assemblies like those formed by H-Phe-Phe-OH. The technique can confirm the presence of the intact dipeptide on the surface of nanostructures and identify characteristic molecular fragments. nih.govresearchgate.net Its high mass resolution allows for the clear distinction between different molecular species, even those with the same nominal mass. carleton.edu The ability to analyze all elements, including hydrogen, and provide molecular information makes TOF-SIMS invaluable for assessing the surface chemistry and purity of self-assembled peptide architectures. eag.com

Wide Angle X-ray Scattering (WAXS)

Wide Angle X-ray Scattering (WAXS) is an essential technique for probing the short-range order and periodic structures within self-assembled materials. It provides information on intermolecular distances and the presence of ordered arrangements such as β-sheets, which are common in peptide assemblies. acs.orgresearchgate.net

In studies of Fmoc-diphenylalanine, a derivative of H-Phe-Phe-OH, WAXS has been used in conjunction with other methods to correlate structural changes with environmental factors like pH. acs.orgresearchgate.netnih.gov The diffraction patterns obtained from WAXS analysis reveal characteristic peaks corresponding to specific periodic distances within the nanostructure. For instance, diffraction peaks observed for self-assembled nanorods of a diphenylalanine analogue (PA3) at 7.0°, 14.1°, 22.2°, and 27.8° correspond to d-spacing values of 12.5 Å, 6.3 Å, 4.0 Å, and 3.2 Å, respectively. rsc.org These spacings are indicative of the ordered packing of the peptide units, including distances related to hydrogen bonding and π–π stacking interactions. rsc.org

| Diffraction Angle (2θ) | d-spacing (Å) | Associated Interaction |

|---|---|---|

| 7.0° | 12.5 | Periodic Ordering |

| 14.1° | 6.3 | Periodic Ordering |

| 20.1° | 4.4 | π–π Stacking |

| 22.2° | 4.0 | Periodic Ordering |

| 23.5° | 3.7 | H-Bonding |

| 27.8° | 3.2 | Periodic Ordering |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study the electronic properties of molecules and their assemblies. nih.gov For aromatic peptides like H-Phe-Phe-OH, UV-Vis spectroscopy is particularly useful for probing the π–π stacking interactions between the phenyl rings, which are a major driving force for self-assembly. rsc.orgacs.org

When H-Phe-Phe-OH molecules assemble, the local environment of the phenylalanine residues changes, leading to alterations in the UV absorption spectrum. These changes can manifest as shifts in the wavelength of maximum absorbance (λmax) or changes in the molar absorptivity. Such spectral shifts can indicate the formation of aggregated states and provide insight into the nature of the intermolecular interactions. acs.org Furthermore, UV-Vis spectroscopy is used in binding assays, for example, by monitoring the spectrum of dyes like Congo Red in the presence of H-Phe-Phe-OH aggregates to characterize their formation. researchgate.net The technique is also commonly used as a detector for High-Performance Liquid Chromatography (HPLC) to ascertain the purity of the peptide samples before self-assembly experiments. rsc.org

High-Resolution Microscopy and Diffraction Analysis

Direct visualization and topographical analysis of H-Phe-Phe-OH nanostructures are achieved through high-resolution microscopy techniques, which provide critical information on the morphology, dimensions, and mechanical properties of the assemblies.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are indispensable tools for the high-resolution imaging of biomolecular nanostructures. nih.gov These techniques have been extensively used to characterize the diverse morphologies formed by the self-assembly of H-Phe-Phe-OH and its derivatives. nih.govacs.org

Researchers have observed a variety of architectures, demonstrating the morphological versatility of this simple dipeptide. Depending on the preparation conditions, such as solvent and concentration, H-Phe-Phe-OH can form hollow nanotubes, nanofibers, nanovesicles, and spherical nanoparticles. rsc.orgnih.govacs.orgresearchgate.net For example, dissolving H-Phe-Phe-OH in 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) and diluting with water can lead to the formation of well-ordered, hollow tubular structures. nih.gov STEM imaging of hydrogels formed by related dipeptide conjugates has revealed entangled networks of nanofibers with average thicknesses of around 17 nm. mdpi.com These microscopy methods allow for direct measurement of the dimensions (diameter, length, thickness) of the assembled structures and provide qualitative information about their morphology. nih.gov

| Observed Morphology | Description | Reference |

|---|---|---|

| Nanotubes | Hollow, tubular structures with nanometric dimensions. | nih.govnih.gov |

| Nanofibers | Entangled fibrillar structures forming a 3D network. | mdpi.comresearchgate.net |

| Nanovesicles | Spherical, hollow structures. | researchgate.net |

| Spherical Nanoparticles | Solid or hollow spherical assemblies. | rsc.orgacs.orgnih.gov |

| Rectangular Plates | Thin, symmetrical plate-like structures. | rsc.org |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful scanning probe technique that provides three-dimensional topographical images of surfaces at the nanoscale. nih.gov It has been widely applied to study the morphology of H-Phe-Phe-OH assemblies and to probe their mechanical properties. optica.orgoptica.org

AFM can operate in various environments, making it suitable for imaging delicate biological samples. It provides high-resolution data on the height, width, and surface texture of nanostructures like nanotubes and nanofibers. optica.org Beyond imaging, AFM can be used to measure the mechanical properties of individual nanostructures. For instance, a specialized AFM mode was used to perform nondestructive measurements on H-Phe-Phe-OH nanotubes, yielding a Young's modulus of 29 ± 1 GPa, which is indicative of their remarkable stiffness. ua.ptacs.org This value is comparable to that of some metals. acs.org Furthermore, the AFM tip can be used as a tool for thermomechanical manipulation, allowing for the etching of patterns onto the nanostructures. researchgate.net The combination of AFM with spectroscopic techniques like Raman spectroscopy has also enabled the measurement of molecular orientation within individual nanotubes. optica.orgoptica.org

| Property | Value | Reference |

|---|---|---|

| Young's Modulus | 19–27 GPa | acs.org |

| Young's Modulus | 29 ± 1 GPa | ua.pt |

Optical Microscopy and Brewster Angle Microscopy

Optical microscopy serves as a fundamental tool for the preliminary characterization of H-Phe-Phe-OH assemblies, providing insights into the micrometric morphology and large-scale organization of structures such as fibers, tubes, and spherical aggregates. mpg.deresearchgate.net For instance, optical microscopy has been used to visualize electrospun fibers of H-Phe-Phe-OH on glass substrates, revealing their length and uniformity. mpg.de It is also suggested as a method, alongside fluorescence microscopy, for the study of H-Phe-Phe-OH-based nanostructures due to their optical properties. frontiersin.org

Brewster Angle Microscopy (BAM) is a more specialized optical technique ideal for the in-situ visualization of molecular layers at fluid interfaces, such as the air-water interface, without the need for labels. mdpi.comresearchgate.net This method is particularly sensitive to changes in the refractive index and thickness of thin films. nih.gov When H-Phe-Phe-OH or its derivatives self-assemble at the air-water interface, BAM can directly visualize the formation and evolution of microstructures. mdpi.comresearchgate.net Studies on related Fmoc-diphenylalanine derivatives have utilized BAM to observe the formation of condensed phase domains and aggregates within phospholipid monolayers, revealing how the peptide molecules organize and interact at these interfaces. uco.es The technique provides real-time information on the degree of organization, domain morphology, and packing density of the peptide assemblies, showing an increase in bright, reflective domains as peptides organize into crystalline structures with a higher refractive index. nih.gov

Single-Crystal X-ray Diffraction (XRD) for Supramolecular Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline material. For H-Phe-Phe-OH, single-crystal XRD has been instrumental in revealing the detailed supramolecular packing that drives the formation of its highly ordered nanotubes. rsc.orgresearchgate.net

The analysis of H-Phe-Phe-OH crystals, typically obtained through slow evaporation, has shown that the molecules arrange in a hexagonal crystal system, most commonly assigned to the non-centrosymmetric space group P6₁, with six dipeptide molecules per unit cell. researchgate.netmdpi.comacs.org This arrangement is stabilized by a robust network of non-covalent interactions. The peptide backbones form head-to-tail hydrogen bonds (between the protonated N-terminus, –NH₃⁺, and the deprotonated C-terminus, –COO⁻), creating a polar core along the nanotube's central axis. rsc.orgacs.org

The table below summarizes representative crystallographic data for L-Phe-L-Phe nanotubes.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Hexagonal | researchgate.netmdpi.com |

| Space Group | P6₁ | researchgate.netmdpi.comacs.org |

| a (Å) | 24.0709 | acs.org |

| b (Å) | 24.0709 | acs.org |

| c (Å) | 5.456 | acs.org |

| α (°) | 90 | acs.org |

| β (°) | 90 | acs.org |

| γ (°) | 120 | acs.org |

| Molecules per Unit Cell (Z) | 6 | mdpi.com |

Computational and Theoretical Investigations of H Phe Phe Oh Systems

Molecular Dynamics (MD) Simulations

MD simulations serve as a powerful "computational microscope" to observe the time-evolution of molecular systems, offering detailed information on the mechanisms governing the self-organization of H-Phe-Phe-OH peptides.

Elucidation of Molecular Mechanisms of Self-Assembly

MD simulations have been crucial in unraveling the intricate molecular mechanisms that drive the self-assembly of H-Phe-Phe-OH into well-defined nanostructures like nanotubes, vesicles, and fibrils. nih.govacs.org Studies show that the self-assembly is a hierarchical process that can be influenced by various factors, including peptide concentration and the presence of surfaces. acs.orgrsc.org

The initial stages of aggregation are driven primarily by electrostatic interactions between the zwitterionic termini of the peptides, which steer the molecules into ordered dimers and trimers. nih.govnih.gov As the oligomers grow, hydrophobic interactions between the phenyl side chains become increasingly dominant, playing a crucial role in the formation of larger, more complex structures. nih.gov This interplay between electrostatic steering and hydrophobic clustering is fundamental to the assembly process. nih.govnih.gov

Coarse-grained MD simulations have shown that at varying concentrations, H-Phe-Phe-OH peptides can form different architectures, such as nanovesicles and nanotubes. acs.org The formation of these distinct structures arises from a delicate balance between peptide-peptide and peptide-water interactions. acs.org All-atom simulations further reveal that the stability of these assemblies is a result of a combination of T-shaped aromatic stacking, head-to-tail inter-peptide hydrogen bonds, and peptide-water hydrogen bonding. acs.org

The presence of a substrate, such as a graphene layer, can significantly influence the assembly process. Simulations indicate that H-Phe-Phe-OH peptides first form a stabilized interfacial layer on the graphene surface, driven by strong π-π interactions. rsc.org This is followed by the self-aggregation of subsequent peptides on top of this initial layer. rsc.org This process, however, is slower compared to assembly in an aqueous solution without graphene, and the presence of the graphene surface can disrupt the peptide's inherent self-assembly propensity by reducing the number of inter-peptide hydrogen bonds. rsc.org

Conformational Analysis and Peptide Folding Studies

The conformation and folding of individual H-Phe-Phe-OH molecules are precursors to their assembly into larger nanostructures. MD simulations have been employed to study these aspects in detail, including the influence of chirality and external factors.

Controlled MD simulations, using a "molecular dynamics manipulator" approach, have been used to model the self-assembly of linear chains of H-Phe-Phe-OH into helical nanotubes. nih.govnih.gov These simulations have revealed a fascinating aspect of chirality transfer: nanotubes assembled from L-FF dipeptides tend to form right-handed (D-chiral) helical structures, while D-FF dipeptides form left-handed (L-chiral) nanotubes. nih.govnih.gov This inversion of chirality as the hierarchical level of organization becomes more complex is a significant finding, corresponding with experimental observations. nih.gov

Replica Exchange Molecular Dynamics (REMD) simulations have been used to study the temperature-dependent conformational dynamics of H-Phe-Phe-OH in explicit water. nih.govnih.gov These studies show a complex, three-state conformational dynamic in the absence of an external electric field. nih.gov However, when an electric field is applied, this complex dynamic collapses into a single, dominant conformational state. nih.govnih.gov This highlights the sensitivity of H-Phe-Phe-OH conformation to its environment and provides a basis for controlling the alignment of its nanostructures. nih.gov

| Simulation Technique | System Studied | Key Finding | Reference |

|---|---|---|---|

| Controlled Molecular Dynamics | Linear chains of L-FF and D-FF | L-FF assembles into right-handed (D) helical nanotubes; D-FF assembles into left-handed (L) helical nanotubes. | nih.govnih.gov |

| Replica Exchange Molecular Dynamics (REMD) | Single FF peptide in explicit water | Shows a 3-state conformational dynamics that collapses to a single state upon application of an external electric field. | nih.govnih.gov |

Stability and Dynamics of Assembled Nanostructures

Once formed, the stability and dynamic behavior of H-Phe-Phe-OH nanostructures are critical for their potential applications. MD simulations have provided crucial insights into the factors that maintain the integrity of these assemblies.

A key factor in the stability of H-Phe-Phe-OH nanotubes is the presence of confined water molecules. acs.orgresearchgate.net All-atom MD simulations have shown that water is fundamental to maintaining the nanotube's structure. researchgate.net Water molecules interact with the nanotube walls and with each other via hydrogen bonds, providing structural reinforcement. researchgate.net Simulations indicate that an optimal number of water molecules, specifically less than two per H-Phe-Phe-OH unit, helps to stabilize the nanotube structure. acs.org An excessive number of water molecules, however, can disrupt the nanotube and cause it to leak. acs.org

The stability of the nanotubes relies critically on the extensive hydrogen bond network formed among the peptide molecules themselves and between the peptides and water. acs.orgnih.gov These simulations, using various force fields like CHARMM and Drude, consistently show that hydrogen bonds are a primary stabilizing force. acs.org Furthermore, π-π stacking interactions between the aromatic rings of the phenylalanine residues contribute significantly to the stability and rigidity of the assembled structures. core.ac.uk

| Stabilizing Factor | Mechanism | Simulation Details | Reference |

|---|---|---|---|

| Confined Water Molecules | Forms H-bonds with nanotube walls and other water molecules, providing structural integrity. | All-atom MD and GCMC/MD simulations show optimal stabilization with <2 water molecules per FF unit. | acs.orgresearchgate.net |

| Hydrogen Bond Network | Extensive H-bonds form between peptide backbones (head-to-tail) and between peptides and water. | All-atom MD simulations consistently highlight the critical role of H-bonds in maintaining the assembled structure. | acs.orgnih.gov |

| π-π Stacking Interactions | Aromatic rings of phenylalanine residues stack, contributing to the rigidity and stability of the assembly. | MD simulations and experimental analysis confirm the importance of aromatic stacking in molecular recognition and self-assembly. | core.ac.uk |

Analysis of Oligomerization and Aggregation Kinetics

MD simulations are well-suited to probe the early events of oligomerization and the kinetics of aggregation, providing details on timescales that can be challenging to access experimentally. mpg.de Studies on the aggregation kinetics of H-Phe-Phe-OH often show a sigmoidal curve, which is characteristic of a nucleated polymerization reaction, involving a lag phase, an exponential growth phase, and a final plateau. rsc.org

All-atom explicit solvent simulations have been used to investigate aggregation at different length scales, from dimerization to crystal growth. nih.govsci-hub.se These simulations suggest that the initial driving force for aggregation is the electrostatic interaction between H-Phe-Phe-OH molecules. nih.govsci-hub.se As the aggregate reaches a critical size, solvent-mediated forces become more dominant, driving the subsequent growth of the crystalline structure. nih.gov

The kinetics of self-assembly can be remarkably fast. In aqueous solutions, the formation of cylindrical structures, which are the microscopic precursors to macroscopic fibrils, can occur in less than 50 nanoseconds. rsc.org However, as noted earlier, the presence of a graphene surface can slow this process, with the full assembly taking closer to 200 nanoseconds. rsc.org Coarse-grained MD simulations also indicate that the complexity of the assembly pathway is strongly dependent on the peptide concentration, with lower concentrations potentially leading to multiple fusion events to form the final nanostructures. acs.org

Intermolecular Interaction Analysis (e.g., Hydrogen Bond Formation Rates, Cation-π Interactions)

A detailed analysis of the non-covalent interactions that mediate self-assembly is a key output of MD simulations. For H-Phe-Phe-OH, the primary interactions are hydrogen bonds and aromatic interactions.

Simulations show that the formation of ordered supramolecular structures involves the concerted creation of a large number of intermolecular hydrogen bonds and π-π contacts. nih.govacs.org The balance between these interactions, along with entropic and kinetic effects, determines the final morphology of the nanostructure. nih.govacs.org

In simulations of H-Phe-Phe-OH on a graphene surface, strong π-π interactions between the phenyl rings and the graphene are observed, leading to a parallel orientation of the rings relative to the surface. rsc.org While these peptide-surface interactions are strong, they can reduce the number of hydrogen bonds formed between the peptide molecules themselves. rsc.org

Simulations comparing zwitterionic and capped (uncharged) H-Phe-Phe-OH peptides found that while electrostatic interactions (including salt bridges between the charged termini) are important for steering the initial formation of ordered dimers and trimers, the strongest interactions stabilizing larger oligomers and the final crystal structure occur between the hydrophobic side chains. nih.gov This underscores the amphiphilic nature of H-Phe-Phe-OH as the key to understanding its self-assembly. nih.gov DFT calculations have also been used to quantify the binding energies of these interactions, confirming that aromatic interactions contribute significantly to the material's rigidity. nih.gov

Density Functional Theory (DFT) Calculations

DFT calculations provide a quantum mechanical approach to investigate the electronic structure, energetics, and properties of molecular systems. This method has been applied to H-Phe-Phe-OH to understand the fundamental forces governing its assembly and the properties of the resulting nanostructures.

DFT studies have been instrumental in explaining the remarkable mechanical strength of H-Phe-Phe-OH nanotubes. nih.govacs.org These calculations reveal that the high rigidity is a result of an "aromatic zipper" formed by the interlocking phenyl rings within the nanotube walls. nih.gov The combination of strong π-π interactions and the extensive hydrogen bond network leads to exceptional stiffness, with calculated Young's modulus values aligning with experimental measurements. nih.govacs.org

Calculations have also been used to determine the molecular dipole moments and polarization of H-Phe-Phe-OH assemblies. tandfonline.comsemanticscholar.orgnih.gov Upon optimization, both the peptide nanotube and any embedded water clusters show an enhanced dipole moment and polarization. semanticscholar.orgnih.gov This is significant for understanding the unique piezoelectric and potential ferroelectric properties of these biomaterials. tandfonline.com

Furthermore, DFT has been employed to model the interaction of H-Phe-Phe-OH with surfaces and other molecules. For instance, studies of H-Phe-Phe-OH on a Cu(110) surface used DFT to model adsorption geometries and explain the relative stability of different supramolecular structures. scispace.com In other work, DFT calculations were used to investigate the pyrolysis of phenylalanine, providing insights into the decomposition pathways of aromatic amino acids, which is relevant to understanding the stability of the H-Phe-Phe-OH building block under thermal stress. rsc.orgresearchgate.net

| Property Investigated | Key Insight from DFT | Computational Details | Reference |

|---|---|---|---|

| Mechanical Strength | High rigidity (Young's modulus 19-27 GPa) is due to "aromatic zipper" π–π interactions and H-bonds. | Periodic DFT with PBE functional. | nih.govacs.org |

| Electronic Properties | Calculated molecular dipole moment and enhanced polarization in assembled nanotubes. | VASP with PBE functional, including van der Waals corrections. | semanticscholar.orgnih.gov |

| Interaction Energies | Quantified binding energies for H-bonds and aromatic interactions, confirming their role in stability. | DFT-optimized crystal structures. | nih.gov |

| Adsorption on Surfaces | Determined stable adsorption geometries and intermolecular interactions on a Cu(110) surface. | Car-Parrinello method within DFT framework. | scispace.com |

Energetic Landscape of Assembly Processes

The self-assembly of H-Phe-Phe-OH is a complex process governed by a rugged energetic landscape with multiple local minima, corresponding to various intermediate and final structures. researchgate.net The solvent plays a critical role in shaping this landscape through direct interactions, polarity, and surface tension. acs.orgnih.gov First-principles calculations of binding energies have been employed to understand the energetic landscape, revealing that strong stabilizing interactions arise from overlapping aromatic rings and hydrogen bonds within the peptide backbone. acs.orgnih.gov